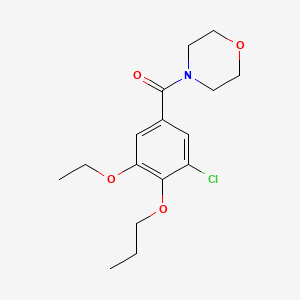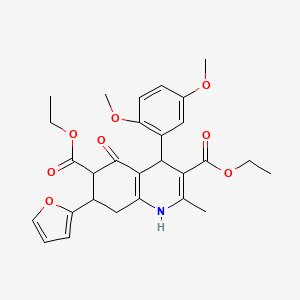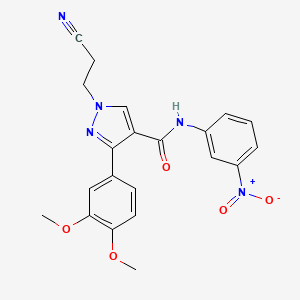
(3-Chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone
概要
説明
(3-Chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone is an organic compound that belongs to the class of benzoylmorpholines. This compound is characterized by the presence of a morpholine ring attached to a benzoyl group, which is further substituted with chloro, ethoxy, and propoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a substituted benzene ring using a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Etherification: The resulting product undergoes etherification with ethyl and propyl alcohols under basic conditions to introduce the ethoxy and propoxy groups.
Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the benzoyl chloride intermediate reacts with morpholine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3-Chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoylmorpholines.
科学的研究の応用
(3-Chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of (3-Chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it may inhibit fungal enzymes involved in sterol synthesis, thereby disrupting cell membrane integrity and function.
類似化合物との比較
Similar Compounds
- 4-(3-chloro-5-ethoxybenzoyl)morpholine
- 4-(3-chloro-4-propoxybenzoyl)morpholine
- 4-(3-chloro-5-ethoxy-4-methoxybenzoyl)morpholine
Uniqueness
(3-Chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone is unique due to the specific combination of chloro, ethoxy, and propoxy substituents on the benzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
(3-chloro-5-ethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4/c1-3-7-22-15-13(17)10-12(11-14(15)21-4-2)16(19)18-5-8-20-9-6-18/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBIOGABBLBBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)N2CCOCC2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B4170901.png)
![N-(4-methoxyphenyl)-2-[5-[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]acetamide](/img/structure/B4170912.png)
![N-[4-(BENZYLOXY)PHENYL]-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE](/img/structure/B4170917.png)


![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4170938.png)
![N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]methanesulfonamide](/img/structure/B4170946.png)
![2-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4170950.png)
![2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B4170961.png)

![2-(1-adamantyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)acetamide](/img/structure/B4170977.png)
![METHYL 2-[1-(4-TERT-BUTYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE](/img/structure/B4170994.png)
![2-methoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4170999.png)
![(3aS*,5S*,9aS*)-5-(5-isopropyl-1H-pyrazol-3-yl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4171002.png)
